molecular formula C13H19NS B15045755 2-[2-(Phenylsulfanyl)ethyl]piperidine

2-[2-(Phenylsulfanyl)ethyl]piperidine

Cat. No.: B15045755
M. Wt: 221.36 g/mol
InChI Key: YAHRGRFZDYLQAG-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)ethyl]piperidine is a piperidine derivative featuring a phenylsulfanyl ethyl substituent at the 2-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

2-(2-phenylsulfanylethyl)piperidine

InChI

InChI=1S/C13H19NS/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12/h1-3,7-8,12,14H,4-6,9-11H2

InChI Key

YAHRGRFZDYLQAG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(Phenylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl ethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine attacks the carbon atom of the ethyl halide, displacing the halide ion and forming the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[2-(Phenylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding ethylpiperidine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(Phenylsulfanyl)ethyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Phenylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in Piperidine Derivatives

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Position Molecular Formula Key Properties/Activities Reference
4-[2-(Phenylsulfanyl)ethyl]piperidine Phenylsulfanyl ethyl at 4-position C₁₃H₁₉NS Noted in inventory databases; limited activity data
4-[2-(Methylsulfanyl)ethyl]piperidine Methylsulfanyl ethyl at 4-position C₈H₁₇NS Lower steric bulk; potential for altered lipophilicity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Benzyl and benzoylamino ethyl groups C₂₁H₂₆N₂O Potent anti-acetylcholinesterase activity (IC₅₀ = 0.56 nM)
Fentanyl derivatives Phenethyl substituents on piperidine Variable High-affinity µ-opioid receptor agonists; analgesic potency
1,2-Diphenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione Pyrazolidine core with phenylsulfanyl ethyl C₂₃H₂₀N₂O₂S Impurity in sulfinpyrazone synthesis; differing ring stability
Key Observations:
  • Substituent Position : The placement of the phenylsulfanyl ethyl group (2- vs. 4-position on piperidine) may influence conformational flexibility and target binding. For example, 4-substituted piperidines are common in drug design due to axial-equatorial equilibrium effects .
  • Sulfur vs. Oxygen/Selenium: Compared to oxygen-containing analogs (e.g., ethers), the phenylsulfanyl group enhances electron-withdrawing effects and resistance to oxidative metabolism. Selenium analogs (e.g., selenonyl derivatives) exhibit distinct redox properties but are less explored .
  • Biological Activity : Bulky substituents (e.g., benzylsulfonyl in ) enhance enzyme inhibition potency, suggesting that the phenylsulfanyl group in 2-[2-(phenylsulfanyl)ethyl]piperidine could similarly optimize interactions with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfur-containing compounds often exhibit slower hepatic clearance compared to oxygenated analogs, as seen in sulfinpyrazone derivatives .
  • Synthetic Accessibility : Piperidine derivatives with sulfur substituents are typically synthesized via nucleophilic substitution or Michael addition, as demonstrated in for di[2-(phenylsulfanyl)ethyl]amine .

Biological Activity

2-[2-(Phenylsulfanyl)ethyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

PropertyValue
Molecular FormulaC12H17N1S1
Molecular Weight219.34 g/mol
IUPAC Name2-[2-(Phenylsulfanyl)ethyl]piperidine
CAS Number[Not specified in sources]

The biological activity of 2-[2-(Phenylsulfanyl)ethyl]piperidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that compounds with similar structures can modulate pathways such as:

  • NF-κB Pathway : Involved in inflammation and cancer progression.
  • PI3K/Akt Pathway : Regulates cell survival and metabolism, often hijacked by cancer cells.

The compound may induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are essential for the execution of apoptosis.

Anticancer Activity

Studies have shown that piperidine derivatives exhibit significant anticancer properties. For instance, 2-[2-(Phenylsulfanyl)ethyl]piperidine has been evaluated in various cancer models, demonstrating cytotoxic effects against different cancer cell lines:

  • Breast Cancer : The compound has shown potential in inhibiting the proliferation of breast cancer cells through mechanisms involving the PI3K/Akt signaling pathway.
  • Lung Cancer : Similar effects have been observed in lung cancer models, where it induced apoptosis via mitochondrial pathways.

Case Study: Piperidine Derivatives in Cancer Therapy

A recent study explored the anticancer efficacy of piperidine derivatives, including 2-[2-(Phenylsulfanyl)ethyl]piperidine. The findings highlighted:

  • Cytotoxicity : The compound exhibited a dose-dependent decrease in cell viability in various cancer cell lines.
  • Mechanistic Insights : Activation of caspases (caspase-3 and caspase-9) was noted, suggesting that the compound triggers intrinsic apoptotic pathways.

Neuropharmacological Potential

Aside from its anticancer properties, 2-[2-(Phenylsulfanyl)ethyl]piperidine may also possess neuropharmacological effects. Research into related piperidine compounds indicates potential benefits in treating neurodegenerative diseases by:

  • Inhibiting Acetylcholinesterase (AChE) : This could enhance cholinergic transmission, beneficial in conditions like Alzheimer's disease.
  • Antioxidant Properties : Some studies suggest that piperidine derivatives can mitigate oxidative stress, a contributing factor to neurodegeneration.

Comparative Analysis with Other Compounds

The biological activity of 2-[2-(Phenylsulfanyl)ethyl]piperidine can be compared with other piperidine derivatives known for their therapeutic effects:

CompoundActivity TypeNotable Effects
PiperineAnticancerInduces apoptosis through ROS generation
EF24 (Piperidinone derivative)AnticancerInhibits NF-κB pathway
DonepezilNeuroprotectiveAChE inhibitor for Alzheimer's treatment

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